6-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-19-15(22)6-5-14(18-19)16(23)21-9-7-20(8-10-21)13-4-2-3-12(17)11-13/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQOMAFNNREGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with piperazine moieties often exhibit antidepressant properties. Studies involving similar structures have shown that they can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. The incorporation of a chlorophenyl group may enhance these effects due to increased lipophilicity and receptor binding affinity.
Antipsychotic Potential
The piperazine derivative structure is commonly associated with antipsychotic activity. Several studies have demonstrated that modifications to the piperazine ring can lead to compounds that effectively antagonize dopamine receptors, which is crucial in treating schizophrenia and other psychotic disorders.
Anti-inflammatory Effects
Preliminary studies have suggested that this compound may possess anti-inflammatory properties. In vitro assays have shown that similar derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Anticancer Activity
There is growing interest in the anticancer potential of piperazine-based compounds. Investigations into related structures have revealed their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, including those structurally similar to our compound. The results showed significant improvement in depressive-like behaviors in animal models when administered at varying dosages, indicating a strong potential for therapeutic use against depression.
Case Study 2: Antipsychotic Potential
In a clinical trial reported by Psychopharmacology, a compound with a similar structure was tested on patients with schizophrenia. The trial demonstrated notable reductions in psychotic symptoms compared to placebo, supporting the hypothesis that piperazine derivatives can effectively target dopamine receptors.
Case Study 3: Anti-inflammatory Effects
Research conducted by Pharmaceutical Biology evaluated the anti-inflammatory effects of several piperazine derivatives. The findings indicated that these compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting their potential as anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 6-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of dihydropyridazinone-piperazine hybrids. Below is a comparative analysis with structurally related molecules:
Key Findings:
Substituent Effects :
- The 3-chlorophenyl group in the target compound likely enhances CNS penetration compared to polar substituents (e.g., hydroxyethyl or hydroxypiperidine) .
- Fluorophenyl analogs (e.g., L4) show improved metabolic stability but reduced solubility .
Core Modifications: The dihydropyridazinone core (vs.
Piperazine-linked 3-chlorophenyl derivatives (e.g., EP 3 785 714 A1) are associated with anti-viral and anti-inflammatory activity .
Physicochemical Properties :
- The target compound’s logP (estimated ~4.5) is higher than hydroxyethyl or hydroxypiperidine analogs, favoring blood-brain barrier penetration but complicating formulation .
Biological Activity
The compound 6-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one belongs to a class of piperazine derivatives that have garnered attention in medicinal chemistry for their potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down as follows:
- Piperazine Ring : Central to its structure, providing a platform for various substitutions.
- Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Dihydropyridazinone Core : Contributes to the compound's stability and biological activity.
Structural Formula
Pharmacological Profile
Research indicates that compounds containing piperazine moieties exhibit a range of biological activities, including:
- Antidepressant Effects : Certain piperazine derivatives have shown efficacy in modulating serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation .
- Antipsychotic Properties : The structural features of this compound suggest potential interactions with dopamine receptors, which are critical in the treatment of schizophrenia .
- Neuroprotective Effects : Studies have indicated that similar compounds may offer neuroprotection against excitotoxicity and oxidative stress, making them candidates for treating neurodegenerative diseases.
The proposed mechanisms through which this compound exerts its effects include:
- Receptor Modulation : Interaction with serotonin and dopamine receptors leads to alterations in neurotransmitter levels, influencing mood and cognition.
- Inhibition of Enzymatic Activity : Some studies suggest that piperazine derivatives can inhibit enzymes involved in neurotransmitter degradation, thereby enhancing their synaptic availability.
Study 1: Antidepressant Activity
In a study evaluating the antidepressant potential of piperazine derivatives, researchers found that compounds similar to this compound demonstrated significant reductions in depressive-like behaviors in rodent models. The mechanism was attributed to increased serotonin levels in the prefrontal cortex .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of piperazine derivatives against oxidative stress. The results indicated that these compounds could reduce neuronal cell death in vitro when exposed to neurotoxic agents. This suggests a promising avenue for developing treatments for conditions like Alzheimer's disease .
Data Table
Q & A
Basic Research Questions
Q. What are the key structural features of 6-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one, and how do they influence its chemical reactivity?
- The compound combines a dihydropyridazinone core with a 3-chlorophenyl-substituted piperazine moiety linked via a carbonyl group. The electron-withdrawing chlorine atom on the phenyl ring enhances electrophilic reactivity, while the piperazine nitrogen atoms enable hydrogen bonding and protonation-dependent solubility . The methyl group on the dihydropyridazinone ring may sterically hinder certain reactions, necessitating optimized conditions for derivatization .
Q. What synthetic strategies are recommended for preparing this compound, and what are common pitfalls?
- A multi-step synthesis is typical:
- Step 1: Coupling 3-chlorophenylpiperazine with a dihydropyridazinone precursor using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Step 2: Purification via column chromatography or recrystallization to isolate the carbonyl-linked product.
- Pitfalls: Low yields due to steric hindrance at the carbonyl junction; monitor reaction progress using TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry of the piperazine and dihydropyridazinone moieties .
- Mass Spectrometry (MS): High-resolution MS to validate molecular weight and fragmentation patterns .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal structures to confirm stereoelectronic effects of the 3-chlorophenyl group .
Advanced Research Questions
Q. How can researchers resolve contradictory data in receptor binding assays involving this compound?
- Example: Discrepancies in serotonin (5-HT) receptor affinity may arise from assay conditions (e.g., pH, temperature).
- Methodology:
- Perform parallel assays using radioligand binding (³H-LSD for 5-HT₂A) and functional assays (calcium flux).
- Control for piperazine protonation states by buffering at physiological pH (7.4) .
- Analysis: Use statistical tools (e.g., two-way ANOVA) to differentiate assay artifacts from true binding differences .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Lipophilicity (logP): Predict using software like MarvinSuite, accounting for the 3-chlorophenyl group’s hydrophobicity and the dihydropyridazinone’s polarity .
- Metabolic Stability: Apply docking simulations (AutoDock Vina) to assess susceptibility to cytochrome P450 oxidation at the piperazine nitrogen .
- Validation: Compare in silico results with in vitro microsomal assays .
Q. How does the 3-chlorophenyl substituent impact the compound’s selectivity versus off-target receptors?
- The chloro group’s meta position reduces steric clashes with orthosteric binding pockets (e.g., dopamine D₂ vs. 5-HT₁A receptors).
- Experimental Design:
- Screen against a panel of GPCRs using competitive binding assays.
- Correlate selectivity with molecular dynamics simulations of receptor-ligand interactions .
Q. What strategies optimize solubility without compromising bioactivity?
- Approach 1: Introduce hydrophilic groups (e.g., hydroxyl, amine) on the piperazine ring while retaining the 3-chlorophenyl moiety.
- Approach 2: Use co-solvents (DMSO/PEG 400) in in vivo studies to enhance bioavailability .
- Validation: Measure solubility via shake-flask method and confirm bioactivity in cell-based assays .
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
